PIM3-IN-1 (hydrochloride)

Description

Overview of the Proviral Integration site for Moloney murine leukemia virus (PIM) Kinase Family

The PIM kinase family consists of highly conserved serine/threonine kinases that are pivotal in regulating cell fate. nih.govnih.gov Their activity is primarily controlled at the level of gene and protein expression, which distinguishes them from many other kinase families. aacrjournals.orgspandidos-publications.com

The PIM family is composed of three distinct isoforms: PIM1, PIM2, and PIM3. nih.govjcpjournal.org These proteins are classified as serine/threonine kinases, meaning they catalyze the transfer of a phosphate (B84403) group to serine or threonine residues on their substrate proteins. jcpjournal.orgnih.gov While they share overlapping functions, each isoform also exhibits unique expression patterns and roles in tumorigenesis. jcpjournal.org For instance, PIM1 is frequently overexpressed in both hematological and solid tumors, PIM2 is highly expressed in leukemia and lymphoma, and elevated PIM3 levels are noted in various adenocarcinomas. jcpjournal.org

The three PIM kinase isoforms share a high degree of structural similarity and amino acid sequence homology. aacrjournals.orgnih.gov PIM1 and PIM3 are the most similar, sharing approximately 71% amino acid identity, while PIM1 and PIM2 share about 61% homology. nih.govmdpi.com A key distinguishing feature of the PIM kinase family is the absence of a regulatory domain, which means they are constitutively active upon expression. mdpi.commdpi.com

Unlike most kinases, their structure includes a unique hinge region and an ATP-binding pocket that is perpetually open, contributing to their constant state of activity. spandidos-publications.com PIM1 and PIM2 can be translated from alternative start sites, resulting in multiple protein variants of different molecular weights and cellular localizations. aacrjournals.orgspandidos-publications.com In contrast, PIM3 is expressed as a single 34 kDa protein. mdpi.commdpi.com PIM2 is considered the most divergent member, possessing a C-terminal sequence that lacks a helical structure, which may affect its interaction with inhibitors compared to PIM1 and PIM3. mdpi.comencyclopedia.pub

| Feature | PIM1 | PIM2 | PIM3 |

| Chromosome Location (Human) | 6p21 mdpi.com | Xp11.23 mdpi.com | 22q13.3 mdpi.com |

| Protein Isoforms (kDa) | 34, 44 spandidos-publications.com | 34, 37, 40 mdpi.comencyclopedia.pub | 34 mdpi.commdpi.com |

| Amino Acid Homology with PIM1 | 100% | ~61-66% nih.govencyclopedia.pub | ~71-77% nih.govmdpi.com |

| Key Structural Feature | Constitutively active kinase domain, no regulatory domain. spandidos-publications.commdpi.com | Most divergent isoform, lacks a C-terminal α helix. mdpi.comencyclopedia.pub | High homology with PIM1, single protein product. mdpi.commdpi.com |

Due to their lack of regulatory domains, the activity of PIM kinases is primarily controlled by the rate of their synthesis and degradation. aacrjournals.orgmdpi.com Transcription of PIM kinase genes is induced by a wide array of stimuli, including cytokines and growth factors. mdpi.com This process is often mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.govnih.govspandidos-publications.com

Post-transcriptionally, the stability of PIM kinase mRNA is relatively short due to the presence of destabilizing motifs in their untranslated regions. spandidos-publications.comnih.gov At the translational level, their expression is also tightly controlled. nih.gov The protein products are short-lived and their degradation is mediated through the ubiquitin-proteasome system, ensuring that their powerful effects are transient and closely regulated within the cell. aacrjournals.org

Physiological Functions of PIM Kinases

PIM kinases are integral to the normal functioning of various cell types, particularly within the hematopoietic system. They are involved in a wide spectrum of cellular activities, from development and differentiation to survival and proliferation. nih.govmdpi.com

PIM kinases are broadly expressed in hematopoietic cell lineages and are essential for their normal growth and maturation. spandidos-publications.com Their expression is induced by various cytokines that regulate blood cell development and differentiation. ashpublications.org Studies have shown that PIM kinases play a role in promoting the cytokine-dependent survival and proliferation of hematopoietic cells. ashpublications.orgutu.fi For instance, PIM1 is involved in the development of early B lymphoid compartments. ashpublications.org They contribute to the proper functioning of T cells, B cells, and other immune cells, in part by regulating the response to cytokine signaling. nih.govfrontiersin.org

PIM kinases are key regulators of fundamental cellular processes, including cell growth, proliferation, survival, differentiation, and apoptosis. nih.govnih.gov They exert their influence by phosphorylating a broad range of downstream substrates. This regulation is crucial for maintaining cellular homeostasis. aacrjournals.org

Key functions and substrates include:

Apoptosis Inhibition: PIM kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad. spandidos-publications.commdpi.comfrontiersin.org This prevents the initiation of the cell death cascade.

Cell Cycle Progression: They facilitate cell cycle progression by phosphorylating regulators such as Cdc25A, p21, and p27. spandidos-publications.comnih.gov

Transcriptional and Translational Control: PIM kinases can phosphorylate the transcription factor c-Myc, enhancing its stability and activity. nih.gov They also influence protein synthesis by phosphorylating translational regulators like 4E-BP1, which promotes cell growth. mdpi.comnih.govoncotarget.com

| Substrate | PIM-mediated Effect | Cellular Process |

| Bad | Inactivation via phosphorylation at Ser112. spandidos-publications.commdpi.com | Inhibition of Apoptosis, Promotion of Cell Survival |

| c-Myc | Phosphorylation enhances stability and transcriptional activity. nih.gov | Promotion of Cell Proliferation and Transformation |

| Cdc25A | Activation via phosphorylation. spandidos-publications.com | Promotion of Cell Cycle Progression (G1/S transition) |

| p21 | Phosphorylation leads to dissociation from PCNA. scispace.com | Regulation of Cell Cycle and Proliferation |

| 4E-BP1 | Phosphorylation prevents binding to eIF4E. mdpi.comnih.gov | Promotion of Cap-Dependent Translation and Cell Growth |

Oncogenic Role of PIM Kinases in Disease Pathogenesis

The role of PIM kinases as drivers of oncogenesis is a subject of intensive research. Their involvement spans from aberrant expression in malignant cells to actively promoting tumor growth and spread, which establishes them as crucial targets for cancer therapy.

PIM kinases are frequently overexpressed in a variety of human cancers, a condition linked to poor patient prognosis. jcpjournal.orgaacrjournals.orgmdpi.com This aberrant expression is often isoform-specific. jcpjournal.orgnih.gov PIM1 is predominantly found in hematological cancers like leukemia and lymphoma, as well as solid tumors such as prostate and breast cancer. jcpjournal.orgnih.gov PIM2 is largely expressed in leukemia and multiple myeloma, while PIM3 is often upregulated in solid tumors originating from endoderm-derived tissues, including liver, pancreatic, colon, and stomach cancers. jcpjournal.orgnih.govmdpi.comjcancer.org

Studies have shown that high expression of PIM1 is a prognostic marker for poor survival in several cancer types. aacrjournals.org For instance, PIM1 expression is significantly higher in prostate adenocarcinoma compared to benign tissue. jcpjournal.org Similarly, PIM3 overexpression is noted in malignancies like ovarian cancer, where its levels correlate with advanced stage and metastasis. nih.govwaocp.org In hematologic malignancies, both PIM1 and PIM2 are often upregulated. haematologica.org

PIM Kinase Isoform Expression in Various Cancers

| Kinase Isoform | Associated Malignancies |

| PIM1 | Hematological tumors (Leukemia, Lymphoma), Solid tumors (Prostate, Breast) jcpjournal.orgnih.gov |

| PIM2 | Leukemia, Myeloma, Lymphoma, Solid tumors jcpjournal.orgnih.govjcancer.org |

| PIM3 | Solid tumors (Pancreatic, Liver, Colon, Stomach, Ovarian) nih.govmdpi.comnih.gov |

PIM kinases are key contributors to the hallmarks of cancer, including unchecked proliferation, evasion of cell death (apoptosis), and the ability to metastasize. jcpjournal.orgoncotarget.com They exert their oncogenic functions by phosphorylating a wide range of downstream substrates that control critical cellular processes like metabolism, cell cycle progression, and survival. aacrjournals.org

A well-described function of PIM kinases is their ability to help cancer cells evade apoptosis. aacrjournals.org All three isoforms can phosphorylate the pro-apoptotic protein Bad, which blocks its function and promotes cell survival. aacrjournals.orgmdpi.com PIM kinases also regulate the oncogenic transcription factor c-Myc, supporting tumor growth. mdpi.com

Furthermore, PIM kinases are implicated in tumor progression and metastasis. aacrjournals.orgmdpi.com Overexpression of PIM1 or PIM3 in mouse models increases the likelihood of metastasis. aacrjournals.org In triple-negative breast cancer, PIM1 overexpression is associated with worse distant metastasis-free survival. aacrjournals.org The kinases contribute to the epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis, by activating signaling pathways involving STAT3. aacrjournals.org Research on metastatic hepatoblastoma has demonstrated that PIM kinases, particularly PIM3, play a role in the malignant progression of the disease. nih.govmdpi.comresearchgate.netresearchgate.net Inhibition of PIM3 in metastatic hepatoblastoma cells leads to decreased proliferation and cell cycle arrest. mdpi.comresearchgate.net

The consistent upregulation of PIM kinases in a broad spectrum of cancers and their central role in driving tumor growth, survival, and metastasis make them highly attractive therapeutic targets. nih.govaacrjournals.orgoncotarget.comnih.gov Inhibiting or silencing PIM kinases has demonstrated significant anti-tumor effects, including reduced proliferation and increased apoptosis in cancer cells. nih.gov

The activation of PIM kinases is also a significant driver of resistance to various anticancer therapies, including radiotherapy and chemotherapy. aacrjournals.org This further underscores the importance of targeting this kinase family. Consequently, extensive efforts have been made to develop pharmacological small-molecule inhibitors that target the ATP-binding domain of PIM proteins. nih.govmdpi.comoncotarget.com Several pan-PIM inhibitors, which target all three isoforms, have been developed and evaluated in preclinical and clinical studies, showing potential to improve the efficacy of standard and targeted cancer therapies. nih.govaacrjournals.orgmdpi.com The development of selective and effective PIM inhibitors represents a promising therapeutic strategy for cancers driven by PIM kinase activity. mdpi.com

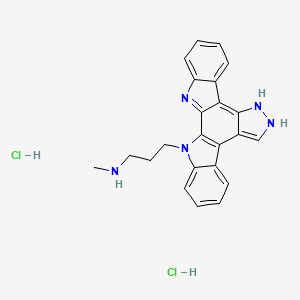

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H23Cl2N5 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

N-methyl-3-(3,12,13,23-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2,4,6,8,10,14,17,19,21-decaen-23-yl)propan-1-amine;dihydrochloride |

InChI |

InChI=1S/C23H21N5.2ClH/c1-24-11-6-12-28-18-10-5-3-8-15(18)19-16-13-25-27-21(16)20-14-7-2-4-9-17(14)26-22(20)23(19)28;;/h2-5,7-10,13,24-25,27H,6,11-12H2,1H3;2*1H |

InChI Key |

CKNGMLOWWSMGGW-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2C3=C1C4=NC5=CC=CC=C5C4=C6C3=CNN6.Cl.Cl |

Origin of Product |

United States |

Characterization of Pim3 in 1 Hydrochloride As a Pim Kinase Inhibitor

Identification and Inhibitory Potency of PIM3-IN-1 (hydrochloride)

PIM3-IN-1 (hydrochloride), also referred to as Compound 19a, has been characterized as an inhibitor targeting the PIM kinase family, with a pronounced efficacy against the PIM3 isoform. medchemexpress.commedchemexpress.com

Research has demonstrated that PIM3-IN-1 (hydrochloride) exhibits a selective inhibition profile across the three PIM kinase isoforms. While it shows activity against both PIM1 and PIM2, its primary potency is directed towards PIM3. medchemexpress.commedchemexpress.com This selectivity is a key characteristic, as the different PIM isoforms can have distinct roles in various cancer types.

The inhibitory activity of PIM3-IN-1 (hydrochloride) against PIM1 and PIM2 has been quantified with half-maximal inhibitory concentration (IC50) values of 0.24 μM and 10.53 μM, respectively. invivochem.cn This data underscores the compound's preferential inhibition of PIM1 over PIM2, and highlights the significantly weaker interaction with the PIM2 isoform.

| PIM Kinase Isoform | IC50 (μM) |

|---|---|

| PIM1 | 0.24 |

| PIM2 | 10.53 |

| PIM3 | Nanomolar Range |

PIM3-IN-1 (hydrochloride) is distinguished by its potent inhibitory effect on PIM3, with reported IC50 values falling within the nanomolar range. medchemexpress.commedchemexpress.com This high degree of potency against PIM3 suggests its potential as a targeted agent in malignancies where PIM3 is a key driver of tumorigenesis. The specific nanomolar concentration for 50% inhibition underscores the compound's efficiency in disrupting PIM3 activity.

Mechanism of Kinase Inhibition by PIM3-IN-1 (hydrochloride)

The inhibitory action of PIM3-IN-1 (hydrochloride) is centered on its interaction with the kinase domain of the PIM enzymes, thereby preventing the phosphorylation of downstream substrates.

While not explicitly detailed for PIM3-IN-1 (hydrochloride) in the provided context, PIM kinase inhibitors commonly function through an ATP-competitive binding mechanism. This involves the inhibitor molecule occupying the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding. This mode of action is a well-established strategy for kinase inhibition. The structural features of the PIM kinase ATP-binding pocket, which differ from many other kinases, offer opportunities for the design of selective inhibitors. nih.gov

By binding to the PIM kinases, PIM3-IN-1 (hydrochloride) directly interferes with their catalytic function. The primary role of these kinases is to transfer a phosphate (B84403) group from ATP to specific serine or threonine residues on substrate proteins. By blocking the ATP-binding site, the inhibitor effectively halts this phosphotransferase activity. This disruption of the catalytic cycle prevents the phosphorylation of downstream targets that are crucial for cell survival and proliferation pathways. nih.gov The inhibition of PIM3's catalytic activity can lead to the suppression of oncogenic signaling pathways, thereby impeding cancer cell growth and survival. nih.gov

Preclinical Investigations of Pim3 in 1 Hydrochloride in Cancer Models

In Vitro Anti-Cancer Activity of PIM3-IN-1 (hydrochloride)

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

PIM3-IN-1 (hydrochloride), an inhibitor of PIM kinases with a high affinity for PIM3, has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. medchemexpress.com The PIM kinase family, consisting of PIM1, PIM2, and PIM3, are serine/threonine kinases that play a crucial role in cell cycle regulation and are often overexpressed in various cancers. medchemexpress.cominformahealthcare.com Inhibition of these kinases is a promising strategy for cancer therapy. nih.govmdpi.com

Studies have shown that targeting PIM3 can effectively inhibit the proliferation of numerous cancer cell lines. For instance, silencing the PIM3 gene has been found to suppress the growth of various cancer cells in vitro. nih.gov Pan-PIM inhibitors, which target all three PIM isoforms, have also shown efficacy in halting the proliferation of cancer cells. frontiersin.org For example, the pan-PIM kinase inhibitor CX-6258 HCl significantly inhibited the proliferation of EGFR-mutant non-small cell lung cancer (NSCLC) cells. nih.govamegroups.org Another pan-PIM inhibitor, AZD1208, was effective in inhibiting the growth of a subset of acute myelogenous leukemia (AML) cell lines. nih.gov

The anti-proliferative activity of PIM inhibitors has been observed in various cancer types, including:

Pancreatic Cancer: A PIM3 inhibitor, referred to as compound 11, potently inhibited the growth of several pancreatic cancer cell lines. nih.gov

Diffuse Large B-cell Lymphoma (DLBCL): PIM kinase inhibitors K00486 and Compound 20 impaired the survival of most DLBCL cell lines in a dose-dependent manner. nih.gov

Triple-Negative Breast Cancer (TNBC): Silencing of PIM1, but not PIM2 or PIM3, was shown to reduce the cell population growth in several TNBC cell lines. ucl.ac.uknih.gov

Breast and Liver Cancer: A novel synthesized compound (compound 12) exhibited potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. researchgate.net

| Compound/Target | Cancer Type | Effect on Proliferation | Reference |

|---|---|---|---|

| PIM3-IN-1 (hydrochloride) | General Cancer | Inhibits PIM3 kinase activity | medchemexpress.com |

| PIM3 Silencing | Various Cancers | Suppresses cancer cell growth | nih.gov |

| CX-6258 HCl (pan-PIM inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | Significantly inhibited cell proliferation | nih.govamegroups.org |

| AZD1208 (pan-PIM inhibitor) | Acute Myeloid Leukemia (AML) | Inhibited growth of 5 of 14 AML cell lines | nih.gov |

| Compound 11 (PIM3 inhibitor) | Pancreatic Cancer | Potently inhibited growth of several cell lines | nih.gov |

| K00486 and Compound 20 (PIM inhibitors) | Diffuse Large B-cell Lymphoma (DLBCL) | Impaired cell survival in a dose-dependent manner | nih.gov |

| PIM1 Silencing | Triple-Negative Breast Cancer (TNBC) | Reduced cell population growth | ucl.ac.uknih.gov |

| Compound 12 | Breast and Liver Cancer | Potent cytotoxicity against MCF-7 and HepG2 cells | researchgate.net |

Induction of Apoptosis in Malignant Cells by PIM3-IN-1 (hydrochloride)

PIM3-IN-1 (hydrochloride) and other PIM kinase inhibitors have been shown to induce apoptosis, or programmed cell death, in various cancer cells. The PIM kinases contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins. nih.gov For instance, PIM3 can phosphorylate and inactivate the pro-apoptotic protein BAD, thereby preventing apoptosis. wjgnet.comresearchgate.net

Inhibition of PIM kinases disrupts these survival signals, leading to the activation of apoptotic pathways. Silencing of the PIM3 gene has been demonstrated to promote apoptosis in multiple cancer cell lines. nih.gov This pro-apoptotic effect is a key mechanism of the anti-cancer activity of PIM inhibitors.

Specific examples of apoptosis induction by PIM inhibitors include:

Colon Cancer: In human colon cancer cells, PIM3 inactivates the pro-apoptotic protein Bad by phosphorylating it at the Ser (112) site, which prevents apoptosis and promotes cancer growth. nih.gov

Pancreatic Cancer: The ablation of endogenous PIM3 in human pancreatic cancer cell lines reduces the phosphorylation of BAD and enhances apoptosis. wjgnet.com

Triple-Negative Breast Cancer (TNBC): Knockdown of PIM1 in TNBC cells led to an increase in caspase-3 and caspase-7 activity, which are markers of early apoptosis. ucl.ac.uk This suggests that PIM1's role in TNBC growth is partly due to its ability to protect cells from apoptosis. ucl.ac.uk

Non-Small Cell Lung Cancer (NSCLC): The combination of the pan-PIM inhibitor CX-6258 HCl and osimertinib (B560133) effectively induced apoptosis in lung cancer cells. nih.govamegroups.org

Breast Cancer: A novel compound, compound 12, was found to significantly activate apoptotic cell death in MCF-7 breast cancer cells. researchgate.net

Various Cancers: Pan-PIM kinase inhibitors with an imidazopyridazine and thiazolidinedione structure have been shown to induce apoptosis in cultured cancer cells. frontiersin.org

| Compound/Target | Cancer Type | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| PIM3 Silencing | Various Cancers | Promotes apoptosis | nih.gov |

| PIM3 Inhibition | Colon Cancer | Prevents phosphorylation of Bad, allowing for apoptosis | nih.gov |

| PIM3 Ablation | Pancreatic Cancer | Reduces phosphorylation of BAD, enhancing apoptosis | wjgnet.com |

| PIM1 Knockdown | Triple-Negative Breast Cancer (TNBC) | Increases caspase-3/7 activity | ucl.ac.uk |

| CX-6258 HCl (pan-PIM inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | Effectively induced apoptosis | nih.govamegroups.org |

| Compound 12 | Breast Cancer (MCF-7) | Significantly activated apoptotic cell death | researchgate.net |

| Imidazopyridazine-thiazolidinediones (pan-PIM inhibitors) | Various Cancers | Induced apoptosis in cultured cancer cells | frontiersin.org |

Modulation of Cell Cycle Progression by PIM3-IN-1 (hydrochloride)

PIM kinases are key regulators of the cell cycle, and their inhibition by compounds like PIM3-IN-1 (hydrochloride) can lead to cell cycle arrest, thereby halting cancer cell proliferation. medchemexpress.cominformahealthcare.com PIM kinases promote cell cycle progression through the phosphorylation of various cell cycle regulatory proteins. wjgnet.com

One of the primary mechanisms by which PIM kinases influence the cell cycle is through the regulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. aacrjournals.orgnih.gov PIM kinases can phosphorylate p27Kip1, leading to its degradation and allowing for cell cycle progression. aacrjournals.orgnih.gov Therefore, inhibiting PIM kinases can lead to an accumulation of p27Kip1 and subsequent cell cycle arrest. aacrjournals.orgnih.gov

Research has highlighted several ways in which PIM inhibitors modulate the cell cycle:

General Mechanism: PIM kinases promote cell cycle progression by down-regulating p27Kip1 at both the transcriptional and post-translational levels. aacrjournals.orgnih.gov Inhibition of PIM signaling increases nuclear p27Kip1 levels and attenuates cell proliferation. aacrjournals.orgnih.gov

Acute Myeloid Leukemia (AML): The pan-PIM kinase inhibitor AZD1208 caused cell cycle arrest in MOLM-16 AML cells. nih.gov

Various Cancers: Novel pan-PIM kinase inhibitors with an imidazopyridazine and thiazolidinedione structure were found to arrest the cell cycle at the G1 phase in cultured cancer cells. frontiersin.org

Breast Cancer: A specific compound, compound 12, was shown to arrest the cell cycle at the S-phase in MCF-7 breast cancer cells. researchgate.net

| Compound/Target | Cancer Type | Effect on Cell Cycle | Reference |

|---|---|---|---|

| PIM Kinase Inhibition | General Cancer | Increases nuclear p27Kip1, leading to cell cycle arrest | aacrjournals.orgnih.gov |

| AZD1208 (pan-PIM inhibitor) | Acute Myeloid Leukemia (AML) | Caused cell cycle arrest in MOLM-16 cells | nih.gov |

| Imidazopyridazine-thiazolidinediones (pan-PIM inhibitors) | Various Cancers | Arrested cell cycle at the G1 phase | frontiersin.org |

| Compound 12 | Breast Cancer (MCF-7) | Arrested the cell cycle at the S-phase | researchgate.net |

Suppression of Cancer Cell Migration and Invasion by PIM3-IN-1 (hydrochloride)

PIM3-IN-1 (hydrochloride) and other PIM kinase inhibitors have demonstrated the ability to suppress the migration and invasion of cancer cells, which are critical steps in the metastatic process. PIM3 has been implicated in promoting cell invasion and migration, in part through the phosphorylation of STAT3. mdpi.com

Studies have shown that targeting PIM3 can effectively reduce the migratory and invasive potential of cancer cells:

Melanoma: Silencing of PIM3 in the B16F10 melanoma cell line decreased cell migration and invasion in vitro. nih.govnih.gov This effect was linked to the inhibition of the epithelial-mesenchymal transition (EMT) through the regulation of STAT3 phosphorylation. nih.govnih.gov

Non-Small Cell Lung Cancer (NSCLC): The combination of the pan-PIM inhibitor CX-6258 HCl and osimertinib significantly inhibited the migration of lung cancer cells. nih.govamegroups.org

Triple-Negative Breast Cancer (TNBC): In a TNBC cell line, targeting PIM3 with siRNA suppressed cell migration and invasion. mdpi.com Conversely, overexpression of PIM3 in MDA-MB-231 cells promoted migration and invasion. mdpi.com

| Compound/Target | Cancer Type | Effect on Migration and Invasion | Reference |

|---|---|---|---|

| PIM3 Silencing | Melanoma (B16F10) | Decreased cell migration and invasion | nih.govnih.gov |

| CX-6258 HCl (pan-PIM inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | Significantly inhibited cell migration | nih.govamegroups.org |

| PIM3 siRNA | Triple-Negative Breast Cancer (TNBC) | Suppressed cell migration and invasion | mdpi.com |

| PIM3 Overexpression | Breast Cancer (MDA-MB-231) | Promoted migration and invasion | mdpi.com |

In Vivo Efficacy of PIM3-IN-1 (hydrochloride) in Tumor Models

Anti-Tumor Growth Effects in Xenograft Models

In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have confirmed the anti-tumor efficacy of PIM3 inhibitors. These studies provide crucial preclinical evidence for the potential therapeutic application of these compounds.

Key findings from in vivo xenograft models include:

Pancreatic Cancer: A PIM3 inhibitor, compound 11, was shown to inhibit the growth of the human pancreatic cancer cell line PCI66 in a mouse xenograft model with minimal side effects. nih.gov

Triple-Negative Breast Cancer (TNBC): In a TNBC xenograft model, targeting PIM3 using siRNA-nano formulations suppressed the growth of MDA-MB-231 and MDA-MB-436 tumors. mdpi.com

Hepatoblastoma: The pan-PIM inhibitor AZD1208 inhibited tumor growth in a hepatoblastoma xenograft mouse model. nih.gov

Non-Small Cell Lung Cancer (NSCLC): The combination of CX-6258 HCl and osimertinib suppressed the growth of H1975 subcutaneous tumors in a xenograft model. nih.gov

Melanoma: In a tumor-bearing mouse model, a short hairpin RNA targeting PIM-3 (sh-Pim-3) significantly downregulated the pulmonary metastasis of B16F10 melanoma cells. nih.govnih.gov

General Cancers: Novel pan-Pim kinase inhibitors with an imidazopyridazine and thiazolidinedione structure demonstrated anti-tumor activities in tumor xenograft models. frontiersin.org

| Compound/Target | Xenograft Model | Anti-Tumor Effect | Reference |

|---|---|---|---|

| Compound 11 (PIM3 inhibitor) | Pancreatic Cancer (PCI66) | Inhibited tumor growth | nih.gov |

| PIM3 siRNA-nano formulations | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-436) | Suppressed tumor growth | mdpi.com |

| AZD1208 (pan-PIM inhibitor) | Hepatoblastoma | Inhibited tumor growth | nih.gov |

| CX-6258 HCl (pan-PIM inhibitor) | Non-Small Cell Lung Cancer (H1975) | Suppressed tumor growth | nih.gov |

| sh-Pim-3 | Melanoma (B16F10) | Downregulated pulmonary metastasis | nih.govnih.gov |

| Imidazopyridazine-thiazolidinediones (pan-PIM inhibitors) | Various Cancers | Exerted anti-tumor activities | frontiersin.org |

Impact on Tumor Angiogenesis and Metastasis

Based on available scientific literature, specific preclinical studies detailing the direct impact of PIM3-IN-1 (hydrochloride) on tumor angiogenesis and metastasis have not been extensively reported. PIM3-IN-1 (hydrochloride), also identified as Compound 19a, is recognized as a potent inhibitor of PIM3 kinase medchemexpress.com. While research into this specific compound is emerging, the broader role of its target, the PIM3 kinase, in promoting cancer progression through angiogenesis and metastasis is well-documented. The following findings are based on studies of PIM3 kinase inhibition through various methods, including the use of other pan-PIM inhibitors or genetic silencing, which provide a foundational understanding of the potential effects of a PIM3-specific inhibitor.

General Role of PIM3 Kinase in Angiogenesis

PIM kinases are crucial regulators of tumor neovascularization. medchemexpress.commedchemexpress.com The PIM3 isoform, in particular, promotes the migration and spreading of endothelial cells, which are fundamental processes in the formation of new blood vessels. medchemexpress.com PIM kinases can stimulate the VEGF pathway, a major driver of tumor angiogenesis and proliferation. nih.gov Studies show that PIM3 is upregulated by VEGF signaling in endothelial cells and is required for angiogenesis. medchemexpress.com

Inhibition of PIM kinases has been shown to reduce levels of hypoxia-inducible factor-1α (HIF-1α), the primary transcription factor driving the expression of pro-angiogenic genes. medchemexpress.commedchemexpress.com In preclinical models of prostate and colon cancer, combining PIM inhibition with anti-VEGF therapy resulted in a synergistic antitumor effect, marked by a significant decrease in tumor vasculature. medchemexpress.commedchemexpress.com Inactivation of PIM3 kinase in pancreatic cancer models led to reduced expression of several key angiogenesis factors, including VEGF, HGF, EGF, and FGF-2, which subsequently hindered neovascularization in xenografts. nih.gov This suggests that targeting PIM3 can play a dual role by not only promoting cancer cell death but also by blocking the formation of the blood vessels that tumors need to grow. nih.govnih.gov

General Role of PIM3 Kinase in Metastasis

Metastasis, the spread of cancer cells to distant organs, is a complex process that PIM kinases are known to influence. medchemexpress.comwhiterose.ac.uk Overexpression of PIM3 in mouse models makes tumors more likely to metastasize. medchemexpress.com Conversely, inhibiting PIM kinase activity has been shown to decrease metastasis. medchemexpress.com

The mechanisms by which PIM3 promotes metastasis are multifaceted. One key pathway involves the regulation of the chemokine receptor CXCR4. whiterose.ac.uk PIM3 kinase upregulates the cell surface expression of CXCR4, which is critical for the migration and invasion of cancer cells. whiterose.ac.uk In hepatoblastoma models, PIM3 knockout completely impaired the formation of lung metastases, while its overexpression increased the metastatic burden in the lungs. whiterose.ac.uk This effect was mediated by CXCR4, as blocking CXCR4 activity reduced the metastatic capabilities of the PIM3-overexpressing cells. whiterose.ac.uk

Furthermore, PIM kinases are implicated in the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. medchemexpress.comnih.gov Silencing PIM3 with shRNA in a melanoma cell line, for instance, reduced cell migration and invasion in vitro and dramatically decreased lung metastasis in a mouse model by modulating genes associated with EMT. nih.gov

Table 1: Effects of General PIM Kinase Inhibition on Angiogenesis and Metastasis Markers in Preclinical Cancer Models This table summarizes findings from studies on various PIM kinase inhibitors (e.g., AZD1208, shRNA) and not specifically PIM3-IN-1 (hydrochloride).

| Process | Model System | Key Finding | Associated Molecules | Reference(s) |

|---|---|---|---|---|

| Angiogenesis | Prostate & Colon Cancer Xenografts | Combined PIM and VEGF inhibition synergistically reduced microvessel density. | HIF-1α, VEGF | medchemexpress.com, medchemexpress.com |

| Angiogenesis | Pancreatic Cancer Xenografts | PIM3 kinase inactivation reduced neovascularization. | HGF, EGF, FGF-2, VEGF | nih.gov |

| Angiogenesis | Endothelial Cells | PIM3 promotes endothelial cell spreading and migration. | - | medchemexpress.com |

| Metastasis | Hepatoblastoma (in vivo) | PIM3 knockout impaired, and PIM inhibition decreased, the formation of lung metastases. | CXCR4 | whiterose.ac.uk |

| Metastasis | Melanoma (in vitro & in vivo) | PIM3 silencing reduced cell migration, invasion, and lung metastasis. | EMT-associated genes | nih.gov |

| Metastasis | Prostate Cancer (in vivo) | PIM inhibition reduced metastasis, likely by decreasing neovascularization. | - | medchemexpress.com |

Molecular and Cellular Effects of Pim3 in 1 Hydrochloride

Downstream Signaling Pathway Modulation by PIM3-IN-1 (hydrochloride)

The therapeutic potential of PIM3-IN-1 (hydrochloride) stems from its ability to interfere with the signaling pathways regulated by PIM3. PIM kinases phosphorylate a wide array of downstream targets, thereby influencing critical cellular functions that contribute to tumorigenesis. mdpi.comnih.gov

Regulation of Apoptotic Proteins (e.g., BAD Phosphorylation at Ser112, Bcl-xl, Bax)

A key mechanism by which PIM kinases, including PIM3, promote cell survival is through the phosphorylation and inactivation of pro-apoptotic proteins. aacrjournals.orgdovepress.com One of the most well-characterized substrates is the Bcl-2-associated death promoter (BAD). nih.govashpublications.org

BAD Phosphorylation: Unphosphorylated BAD promotes apoptosis by binding to and inhibiting anti-apoptotic proteins like Bcl-xL and Bcl-2. mdpi.comaacrjournals.org This allows pro-apoptotic proteins such as Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c, ultimately triggering caspase activation and cell death. nih.govresearchgate.netmdpi.com PIM kinases, including PIM3, phosphorylate BAD at multiple serine residues. aacrjournals.orgnih.gov PIM3 has been shown to phosphorylate BAD at Ser112, and is also effective at phosphorylating Ser136 and Ser155. mdpi.comaacrjournals.orgdovepress.comnih.govspandidos-publications.com This phosphorylation creates binding sites for 14-3-3 proteins, which sequester BAD in the cytoplasm, preventing it from interacting with Bcl-xL at the mitochondria. aacrjournals.orgnih.gov

Bcl-xL and Bax Regulation: By inactivating BAD, PIM3 ensures the availability and function of the anti-apoptotic protein Bcl-xL. mdpi.comaacrjournals.orgspandidos-publications.com This, in turn, prevents the activation of pro-apoptotic proteins like Bax. mdpi.com Inhibition of PIM3 would be expected to decrease BAD phosphorylation, leading to increased BAD activity, sequestration of Bcl-xL, and subsequent activation of Bax-mediated apoptosis.

Table 1: PIM3-IN-1 (hydrochloride) and its Effects on Apoptotic Proteins

| Target Protein | Effect of PIM3 Activity | Consequence of PIM3 Inhibition by PIM3-IN-1 (hydrochloride) |

|---|---|---|

| BAD | Phosphorylation at Ser112, Ser136, Ser155, leading to inactivation. mdpi.comaacrjournals.orgnih.gov | Decreased phosphorylation, leading to activation of pro-apoptotic function. |

| Bcl-xL | Remains free to inhibit apoptosis. mdpi.comaacrjournals.org | Sequestration by active BAD, reducing its anti-apoptotic capacity. |

| Bax | Remains inactive. mdpi.com | Activation and oligomerization, leading to mitochondrial permeabilization and apoptosis. |

Alteration of Cell Cycle Regulators (e.g., 4E-BP1, p27, c-Myc, Cyclin D1, Cdc25C)

PIM kinases are deeply involved in regulating the cell cycle, and PIM3-IN-1 (hydrochloride) can disrupt these processes by inhibiting PIM3. wjgnet.cominformahealthcare.com

4E-BP1: PIM kinases contribute to protein synthesis by phosphorylating the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). free.frnih.govashpublications.org Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for cap-dependent translation of proteins essential for cell growth and proliferation, including c-Myc and Cyclin D1. ashpublications.org Inhibition of PIM3 would lead to reduced 4E-BP1 phosphorylation, suppressing protein synthesis.

p27: The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a tumor suppressor that negatively regulates cell cycle progression. PIM kinases, including PIM3, can phosphorylate p27 at threonine residues (T157 and T198), leading to its binding by 14-3-3 proteins, subsequent nuclear export, and proteasomal degradation. free.frmdpi.com This promotes cell cycle progression. PIM3-IN-1 (hydrochloride) would be expected to stabilize p27 levels, leading to cell cycle arrest.

c-Myc: The oncoprotein c-Myc is a key regulator of cell growth and proliferation. PIM kinases can phosphorylate and stabilize c-Myc. nih.gov Furthermore, PIM3 itself can be a direct transcriptional target of c-Myc. nih.gov Inhibition of PIM3 could therefore reduce c-Myc activity and expression, impacting cell proliferation.

Cyclin D1: Cyclin D1 is a crucial regulator of the G1/S phase transition in the cell cycle. Its expression is often downstream of signaling pathways influenced by PIM kinases. mdpi.com By affecting upstream regulators like c-Myc and the protein synthesis machinery, PIM3 inhibition can lead to decreased Cyclin D1 levels.

Cdc25C: The cell division cycle 25C (Cdc25C) phosphatase is a key activator of cyclin-dependent kinases that drive mitotic entry. PIM1 has been shown to phosphorylate and activate Cdc25C. free.fr Given the high homology within the PIM kinase family, it is plausible that PIM3 also regulates Cdc25C, and its inhibition could lead to G2/M cell cycle arrest. wjgnet.com

Table 2: Impact of PIM3-IN-1 (hydrochloride) on Cell Cycle Regulators

| Target Protein | Role in Cell Cycle | Effect of PIM3 Inhibition by PIM3-IN-1 (hydrochloride) |

|---|---|---|

| 4E-BP1 | Represses translation | Increased activity, leading to suppression of protein synthesis. ashpublications.org |

| p27 | CDK inhibitor, tumor suppressor | Increased stability and nuclear accumulation, leading to cell cycle arrest. free.frmdpi.com |

| c-Myc | Transcription factor promoting proliferation | Decreased phosphorylation, stability, and expression. nih.gov |

| Cyclin D1 | Promotes G1/S transition | Decreased expression. mdpi.com |

| Cdc25C | Activates mitotic CDKs | Potential for decreased activity, leading to G2/M arrest. free.frwjgnet.com |

Crosstalk with JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary upstream regulator of PIM kinase expression. nih.govmdpi.comashpublications.orgnih.gov Cytokines and growth factors activate JAKs, which then phosphorylate and activate STAT transcription factors. nih.govscispace.com Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1, PIM2, and PIM3. ashpublications.orgnih.gov

This relationship is not unidirectional. PIM kinases can, in turn, modulate STAT activity. For instance, PIM1 can phosphorylate and activate STAT3. mdpi.com PIM3 has also been shown to regulate the phosphorylation of STAT3. mdpi.comwjgnet.com This creates a positive feedback loop where PIM kinases and the JAK/STAT pathway reinforce each other's activity, promoting cell survival and proliferation. ashpublications.org Inhibition of PIM3 with PIM3-IN-1 (hydrochloride) can therefore disrupt this feedback loop, leading to reduced STAT3 activation and a dampening of its downstream pro-tumorigenic effects. mdpi.com

Interplay with Other Oncogenic Pathways (e.g., PI3K/AKT/BDNF/VGF, mTOR, MAPK/ERK)

PIM kinases function within a complex network of interconnected signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. harvard.edumdpi.com There is significant crosstalk between the PIM and PI3K/AKT/mTOR pathways. Both PIM kinases and AKT can phosphorylate common substrates, such as BAD and 4E-BP1, to promote cell survival and protein synthesis. free.frashpublications.orgmdpi.com Furthermore, mTORC1, a component of the mTOR pathway, can regulate PIM3 expression. harvard.edu Brain-derived neurotrophic factor (BDNF) can activate the PI3K/Akt/mTOR pathway, which is involved in neuroprotection and autophagy. researchgate.net While direct links between PIM3-IN-1 and BDNF/VGF are less characterized, the interplay with the core PI3K/AKT/mTOR pathway is evident.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov This pathway can be activated by growth factors and can also influence PIM kinase expression. harvard.edu The interplay between these pathways suggests that inhibiting PIM3 could have broader effects by modulating the output of the MAPK/ERK pathway.

Impact on Tumor Microenvironment (e.g., Immunosuppression)

Recent evidence suggests that PIM kinases play a role in shaping the tumor microenvironment (TME), often promoting an immunosuppressive landscape that allows cancer cells to evade immune surveillance. nih.govashpublications.orgaacrjournals.org

PIM kinases are expressed in various immune cells, and their activity can influence immune cell function. nih.gov For example, PIM kinase expression in tumor-associated macrophages (TAMs) has been linked to the creation of an immunosuppressive TME. aacrjournals.orgcarislifesciences.com Inhibition of PIM kinases has been shown to decrease the expression of immunosuppressive molecules like PD-L1 and Galectin-1 in some cancer models. ashpublications.org By targeting PIM3, PIM3-IN-1 (hydrochloride) may have the potential to alter the TME, potentially reducing immunosuppression and enhancing anti-tumor immunity. researchgate.net PIM inhibition can lead to a decrease in immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and TAMs, while increasing the activation of cytotoxic T cells. researchgate.net

Regulatory Mechanisms of PIM Kinases and Potential for PIM3-IN-1 (hydrochloride) Intervention

The activity of PIM kinases is primarily controlled at the level of protein expression and stability, as they are constitutively active once synthesized. nih.govfree.fr

Transcriptional Regulation: As mentioned, the JAK/STAT pathway is a major driver of PIM gene transcription. nih.govnih.gov Other transcription factors, such as NF-κB, can also regulate PIM expression. ashpublications.org

Post-translational Regulation: PIM kinase protein levels are regulated by the ubiquitin-proteasome system. free.fraacrjournals.org For instance, heat shock protein 90 (Hsp90) can bind to and stabilize PIM1, while PP2A phosphatase can dephosphorylate PIM kinases, targeting them for degradation. free.fr The translationally controlled tumor protein (TCTP) has been shown to interact with and stabilize PIM3, protecting it from ubiquitin-mediated degradation. aacrjournals.org

PIM3-IN-1 (hydrochloride) intervenes at the level of kinase activity. By competitively binding to the ATP-binding pocket of PIM3, it directly inhibits its catalytic function. medchemexpress.commedchemexpress.com This prevents the phosphorylation of all downstream substrates, effectively shutting down the pro-tumorigenic signals emanating from PIM3, irrespective of its expression level. This direct inhibition of enzymatic activity provides a potent mechanism to counteract the effects of PIM3 overexpression in cancer.

Myc-Mediated Regulation of PIM3 Expression

The proto-oncogene c-Myc, a transcription factor frequently overexpressed in human cancers, plays a crucial role in regulating the expression of the PIM3 kinase. mdpi.comnih.gov Research has established that Pim3 is a direct transcriptional target of c-Myc. nih.govoncotarget.comwaocp.org The regulatory mechanism involves the binding of the c-Myc protein to conserved E-box sequences (CACGTG) located within the Pim3 gene locus. nih.gov This interaction directly induces the transcription of the Pim3 gene. nih.gov Consequently, elevated levels of PIM3 are observed in cancers characterized by Myc overexpression, such as Burkitt lymphoma and lymphomas arising in Myc-transgenic mice. nih.govoncotarget.com

The relationship between PIM3 and Myc is bidirectional and forms a positive feedback loop that can promote oncogenesis. mdpi.com While Myc directly upregulates PIM3 transcription, PIM kinases, in turn, can phosphorylate the c-Myc protein. mdpi.com Specifically, phosphorylation at the Serine 62 (Ser62) residue stabilizes the c-Myc protein, leading to its accumulation and enhanced transcriptional activity. mdpi.com Furthermore, PIM3 can indirectly increase the expression of c-Myc mRNA by activating the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). mdpi.compnas.org This reciprocal regulation, where Myc drives PIM3 expression and PIM3 enhances Myc stability and activity, contributes to the progression of certain cancers. mdpi.comnih.gov Studies have shown that PIM3 expression alone can markedly increase c-Myc protein levels and control the translation of c-Myc mRNA. pnas.orgresearchgate.net

| Feature | Description | References |

| Direct Gene Target | The Pim3 gene is a direct transcriptional target of the c-Myc oncogene. | nih.govoncotarget.com |

| Regulatory Mechanism | c-Myc binds to conserved E-box (CACGTG) sequences in the Pim3 gene locus to activate transcription. | nih.gov |

| Effect on c-Myc | PIM3 kinase can phosphorylate and stabilize the c-Myc protein, enhancing its oncogenic activity. | mdpi.com |

| Feedback Loop | PIM3 can also increase c-Myc mRNA expression through PGC-1α, creating a positive feedback loop. | mdpi.compnas.org |

| Cancer Relevance | Elevated PIM3 levels are found in Myc-driven malignancies like Burkitt lymphoma. | nih.gov |

Role of TCTP in PIM3 Protein Stability

The stability and cellular abundance of the PIM3 kinase are significantly influenced by its interaction with the Translationally Controlled Tumor Protein (TCTP), also known as TPT1. nih.govaacrjournals.org TCTP was identified as a direct binding partner of PIM3 through yeast two-hybrid screening. nih.govaacrjournals.orgaacrjournals.org This interaction is crucial for post-translational regulation of PIM3. nih.gov

The primary function of the TCTP-PIM3 interaction is to enhance the stability of the PIM3 protein. nih.govaacrjournals.org TCTP achieves this by shielding PIM3 from degradation via the ubiquitin-proteasome system. nih.govaacrjournals.orgaacrjournals.org When TCTP binds to PIM3, it blocks the ubiquitination process that would otherwise mark PIM3 for destruction by the proteasome. aacrjournals.org Mapping studies have pinpointed the specific domains involved in this interaction, revealing that the C-terminal region of PIM3 binds to the N-terminal region of TCTP. nih.govaacrjournals.org

Experimental evidence demonstrates a direct correlation between TCTP and PIM3 protein levels. Overexpression of TCTP leads to a dose-dependent increase in the amount of PIM3 protein, without affecting PIM3 mRNA levels. nih.govaacrjournals.org Conversely, the depletion of TCTP using RNA interference results in a marked reduction of PIM3 protein, which can subsequently inhibit tumor growth by promoting cell cycle arrest and apoptosis. nih.govaacrjournals.org In clinical contexts, such as pancreatic adenocarcinoma, TCTP and PIM3 are often co-localized and their expression levels are significantly correlated, with high expression of both proteins being associated with more advanced tumor stages. nih.govnih.govresearchgate.net This TCTP-mediated stabilization of PIM3 is a key mechanism in promoting the oncogenic functions of PIM3. spandidos-publications.comspandidos-publications.com

| Interacting Protein | Mechanism of Interaction | Consequence of Interaction | References |

| TCTP | Binds to the C-terminal region of PIM3. | Enhances PIM3 protein stability by blocking ubiquitin-proteasome-mediated degradation. | nih.govaacrjournals.orgaacrjournals.org |

| TCTP Overexpression | Not applicable. | Increases cellular levels of PIM3 protein. | nih.govaacrjournals.org |

| TCTP Depletion | Not applicable. | Reduces PIM3 protein levels, leading to instability and degradation. | nih.govaacrjournals.org |

| Clinical Correlation | Co-localization and correlated expression in pancreatic cancer tissues. | High expression of both is linked to advanced tumor stage. | nih.govnih.govresearchgate.net |

Aldosterone-Mediated Regulation of PIM3 in Specific Tissues

The expression of PIM3 is regulated by the mineralocorticoid hormone aldosterone (B195564), particularly within the aldosterone-sensitive distal nephron (ASDN) of the kidney. nih.govnih.govcornell.edu This regulation is a key part of the complex transcriptional program that aldosterone initiates to control sodium (Na+) and potassium (K+) balance, and consequently, blood pressure. nih.govcornell.edu

Studies have demonstrated that aldosterone stimulates the expression of PIM3 at both the mRNA and protein levels. nih.gov This effect has been observed across various experimental models, including in vitro in mouse cortical collecting duct (mCCDcl1) cell lines, ex vivo in mouse kidney slice cultures, and in vivo in mice. nih.govnih.govcornell.edu The induction of PIM3 by aldosterone is rapid, suggesting it is an early response gene in the aldosterone signaling pathway. nih.gov

The mechanism of this regulation is mediated through the mineralocorticoid receptor (MR). nih.gov Experiments using specific receptor antagonists have shown that the aldosterone-induced increase in PIM3 expression can be blocked by the MR inhibitor eplerenone, but not by the glucocorticoid receptor (GR) inhibitor RU-486. nih.govresearchgate.net This confirms that PIM3 is a physiological aldosterone-induced protein whose expression is controlled via MR activation. nih.gov Along with other kinases like SGK1, PIM3 is considered a novel aldosterone-induced kinase, though its precise role in aldosterone-dependent renal homeostasis is still under investigation. nih.govunil.ch

| Regulatory Factor | Target Tissue/Cell | Mechanism | Outcome | References |

| Aldosterone | Kidney (distal nephron) | Binds to the mineralocorticoid receptor (MR) to activate a transcriptional program. | Stimulates the expression of PIM3 mRNA and protein. | nih.govnih.govcornell.edu |

| Mineralocorticoid Receptor (MR) | Cortical collecting duct cells | Mediates the transcriptional response to aldosterone. | Activation by aldosterone leads to increased PIM3 expression. | nih.govresearchgate.netresearchgate.net |

Structure Activity Relationship and Medicinal Chemistry Insights for Pim Kinase Inhibitors

General Principles of PIM Kinase Inhibitor Design

The design of inhibitors targeting the PIM kinase family—comprising PIM1, PIM2, and PIM3—is a significant focus in medicinal chemistry due to their role in various cancers, including hematological malignancies and solid tumors. nih.govrcsb.org A primary strategy in this field is the development of pan-PIM inhibitors, which target all three isoforms. This approach is driven by the overlapping functions of the PIM kinases, suggesting that inhibiting all three could be a more effective therapeutic strategy. nih.govebi.ac.uk

A common scaffold explored in the design of pan-PIM inhibitors is the pyridyl carboxamide. nih.gov Research efforts have been directed at modifying this and other core structures to enhance metabolic stability and potency. nih.govrcsb.org The overarching goal is to create molecules that fit effectively into the ATP-binding pocket of the PIM kinases, thereby blocking their activity.

Key Pharmacophoric Features for Potent PIM Kinase Inhibition

The potency of PIM kinase inhibitors is largely determined by their ability to interact with key residues within the ATP-binding site. Several key pharmacophoric features have been identified as crucial for strong inhibition:

Hinge-Binding Motif: A critical interaction involves the formation of hydrogen bonds with the hinge region of the kinase. This is often achieved through a hydrogen bond acceptor (like a nitrogen or oxygen atom) and a hydrogen bond donor in the inhibitor molecule. nih.gov

Flat Heteroaromatic Ring System: A planar heteroaromatic ring system is a common feature in potent PIM kinase inhibitors. This structural element helps to effectively occupy the ATP binding region. ebi.ac.uk

Basic Nitrogen Atom: The presence of a basic nitrogen atom can serve as a pharmacophore, facilitating interactions with acidic residues in the kinase's active site through electrostatic or salt bridge interactions, which contributes to binding affinity and specificity. nih.gov

Substituted Terminal Aryl Moiety: The addition of a substituted aryl group at a terminal position can enhance the potency of the inhibitor by creating additional interactions with the enzyme. ebi.ac.uk

These features are often explored and optimized through computational methods like 3D-QSAR and pharmacophore modeling to guide the rational design of new and more effective inhibitors. researchgate.net

Rational Design Strategies for Selective and Pan-PIM Inhibitors

The rational design of PIM kinase inhibitors employs a variety of strategies to achieve either selectivity for a specific isoform or broad-spectrum pan-PIM inhibition. The high degree of homology in the ATP-binding sites of the three PIM isoforms makes the development of selective inhibitors a challenging task. ebi.ac.uk

For pan-PIM inhibitors , the strategy often involves targeting conserved features across all three isoforms. The pyridyl carboxamide scaffold, for instance, has been a successful starting point for developing potent pan-PIM inhibitors. nih.govrcsb.org

For the development of selective inhibitors , medicinal chemists exploit the subtle differences in the ATP-binding pockets of the PIM kinases. For example, the design of PIM3-selective inhibitors, like PIM3-IN-1 (hydrochloride), leverages specific interactions that are more favorable with the PIM3 isoform. PIM3-IN-1 (hydrochloride) is based on an indolopyrazolocarbazole scaffold. nih.gov The substitution pattern on this core structure is critical for its inhibitory profile. Specifically, the presence of a 3-(methylamino)propyl group at the N12-position was found to be crucial for its potent activity against PIM kinases. nih.gov

Molecular docking studies are instrumental in the rational design process, allowing researchers to visualize and predict how a compound will bind to the active site of the kinase. ebi.ac.uk This enables the strategic placement of functional groups to maximize favorable interactions and enhance potency and selectivity. For instance, docking studies of some inhibitors have shown that a hydrogen bond with the amino acid Lys67 and hydrophobic interactions with residues like Val52 are important for binding to PIM-1. ebi.ac.uk

The table below summarizes the inhibitory activity of PIM3-IN-1 (hydrochloride) and other representative PIM kinase inhibitors.

| Compound Name | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Scaffold | Reference |

| PIM3-IN-1 (hydrochloride) (Compound 19a) | - | - | Nanomolar range | Indolopyrazolocarbazole | medchemexpress.comnih.gov |

| AZD1208 | 0.4 | 5 | 1.9 | - | selleckchem.com |

| CX-6258 HCl | 5 | 25 | 16 | - | selleckchem.com |

| TP-3654 | 5 | 239 | 42 | - | selleckchem.com |

Future Research Directions and Therapeutic Potential of Pim3 in 1 Hydrochloride

Investigation of Isoform-Specific Contributions to Tumorigenesis and Differential Inhibition

The three isoforms of the PIM kinase family, PIM1, PIM2, and PIM3, exhibit distinct yet overlapping roles in the development and progression of cancer. researchgate.netjcpjournal.orgmdpi.comnih.gov While they share a high degree of sequence homology, their expression patterns and specific contributions to tumorigenesis vary across different cancer types. researchgate.netjcpjournal.org

PIM1 is frequently overexpressed in both hematological malignancies and various solid tumors, including prostate, pancreatic, and breast cancer. researchgate.netjcpjournal.orgmdpi.comhaematologica.org Elevated PIM1 levels have been associated with a poor prognosis in several cancers. aacrjournals.org PIM2 expression is more commonly linked to hematologic cancers like leukemia, lymphoma, and myeloma. researchgate.netjcpjournal.org In contrast, PIM3 is often upregulated in solid tumors derived from endodermal tissues, such as those of the pancreas, colon, liver, and stomach, as well as in melanoma and glioblastoma. researchgate.netmdpi.comnih.gov

The isoforms can have both shared and unique downstream targets, influencing critical cellular processes like apoptosis, cell cycle progression, and protein synthesis. haematologica.orgnih.gov For example, all three isoforms can phosphorylate the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival. nih.gov However, there is also evidence of isoform-specific functions. For instance, in prostate cancer, different PIM1 isoforms (PIM-1S and PIM-1L) have been shown to differentially regulate the stability and activity of the androgen receptor through phosphorylation at distinct sites. nih.gov

The potential for functional redundancy and compensation among the PIM isoforms suggests that inhibiting all three may be a more effective anticancer strategy than targeting a single isoform. csic.esplos.org Studies using genetically modified mouse models have shown that the absence of both Pim2 and Pim3 can significantly reduce sarcoma growth and bone invasion to a similar degree as the absence of all three isoforms, highlighting the critical roles of PIM2 and PIM3 in this context. csic.esnih.govfrontiersin.org This underscores the importance of developing inhibitors with specific profiles, whether pan-PIM inhibitors or isoform-selective inhibitors, depending on the cancer type and its specific dependencies on PIM kinase activity.

Table 1: PIM Kinase Isoform Expression in Different Cancer Types

| Isoform | Predominantly Overexpressed Cancers |

| PIM1 | Hematological malignancies (leukemia, lymphoma), prostate cancer, pancreatic cancer, breast cancer, gastric cancer, colorectal cancer, bladder cancer, squamous cell carcinomas, liposarcoma. researchgate.netjcpjournal.orgmdpi.comhaematologica.org |

| PIM2 | Hematological malignancies (leukemia, lymphoma, myeloma). researchgate.netjcpjournal.org |

| PIM3 | Pancreatic cancer, colon cancer, liver cancer, stomach cancer, melanoma, glioblastoma, triple-negative breast cancer. researchgate.netmdpi.comnih.gov |

Combination Strategies with PIM3-IN-1 (hydrochloride) and Other Anti-Cancer Agents

Given that PIM kinases are considered "weak" oncogenes that often require cooperation with other oncogenic proteins to drive tumorigenesis, combination therapies involving PIM inhibitors are a promising approach to enhance anti-cancer efficacy and overcome resistance. jcpjournal.orgnih.govfrontiersin.org Preclinical studies have demonstrated synergistic or additive effects when PIM inhibitors are combined with a variety of other anti-cancer agents. plos.orgjuniperpublishers.comnih.gov

Combining PIM inhibitors with conventional chemotherapy has shown significant potential. For instance, PIM3 inhibition has been shown to sensitize pancreatic ductal adenocarcinoma cells to gemcitabine. nih.gov Similarly, combining a PIM1 inhibitor with docetaxel (B913) resulted in synergistic anti-tumor effects in a non-small cell lung cancer xenograft model. biorxiv.org The mechanism behind this synergy often involves the regulation of drug transporters and the sensitization of cancer cells to chemotherapy-induced apoptosis. juniperpublishers.com

Targeted therapy combinations also hold great promise. Synergistic effects have been observed when PIM inhibitors are combined with:

PI3K/mTOR inhibitors: The PIM and PI3K/AKT/mTOR pathways have overlapping functions in regulating cell growth and survival. nih.gov Combining PIM inhibitors with PI3K or dual mTORC1/2 inhibitors has shown to effectively suppress protein synthesis and induce apoptosis in models of acute myeloid leukemia (AML) and breast cancer. jcpjournal.orgnih.gov

JAK inhibitors: Given that PIM kinase expression is often regulated by the JAK/STAT signaling pathway, dual targeting of PIM and JAK has shown increased efficacy in preclinical models. plos.orgjuniperpublishers.com

Proteasome inhibitors: In MYC-overexpressing triple-negative breast cancer, combining PIM inhibitors with proteasome inhibitors like carfilzomib (B1684676) has demonstrated significant synergistic cytotoxicity. nih.gov

Tyrosine kinase inhibitors: In CD25-positive AML, combining a PIM inhibitor with tyrosine kinase inhibitors has shown synergistic effects on inhibiting cancer cell growth. ashpublications.org

Immunotherapy: PIM kinases play a role in creating an immunosuppressive tumor microenvironment. nih.govaacrjournals.org Combining PIM inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies has been shown to enhance anti-tumor responses. nih.gov PIM inhibition can sensitize tumors to immunotherapy by reducing repressive immune cells and increasing the presence of cytotoxic T cells. aacrjournals.org Furthermore, in adoptive T-cell therapy models, PIM inhibition has been shown to prolong the survival of the transferred T cells. nih.gov

These combination strategies aim to target multiple critical pathways involved in cancer cell survival, proliferation, and resistance, potentially leading to more durable therapeutic responses.

Development of Advanced Preclinical Models for PIM3-IN-1 (hydrochloride) Evaluation

The evaluation of PIM3-IN-1 (hydrochloride) and other kinase inhibitors relies on the use of robust preclinical models that can accurately predict clinical outcomes. While traditional two-dimensional (2D) cell culture models have been instrumental in initial drug screening, they often fail to replicate the complex tumor microenvironment (TME) and intercellular interactions found in vivo. spandidos-publications.com

To address these limitations, more advanced three-dimensional (3D) models are being increasingly utilized. spandidos-publications.com These models, which include spheroids, organoids, and patient-derived xenografts (PDXs), provide a more physiologically relevant context for evaluating drug efficacy and resistance mechanisms. spandidos-publications.com

Patient-Derived Xenografts (PDX): PDX models, created by implanting patient tumor tissue into immunodeficient mice, are valuable for studying drug response in a model that retains the genetic and histological characteristics of the original tumor. nih.govfrontiersin.orgspandidos-publications.com These models have been used to demonstrate the in vivo efficacy of PIM inhibitors and to study isoform-specific contributions to tumorigenesis. nih.govfrontiersin.orgnih.gov For example, PDX models of T-cell acute lymphoblastic leukemia (T-ALL) have been instrumental in showing the in vivo anti-leukemic effects of PIM1 inhibition. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that either overexpress or lack specific PIM isoforms have been crucial for understanding the in vivo roles of these kinases in cancer development and for testing the efficacy of targeted inhibitors. nih.govfrontiersin.org For instance, mouse models have been used to show that the absence of Pim2 and Pim3 significantly reduces sarcoma growth. nih.govfrontiersin.org

3D Cell Culture Models (Organoids and Spheroids): These models bridge the gap between 2D cell lines and in vivo models by allowing for the study of cell-cell and cell-matrix interactions in a more controlled environment. spandidos-publications.com They are increasingly being used to study the efficacy of kinase inhibitors and to investigate mechanisms of resistance. spandidos-publications.com

Zebrafish Models: The zebrafish has emerged as a valuable vertebrate model for preclinical drug screening, including the assessment of kinase inhibitor toxicity and efficacy. ahajournals.org This model can be used to discriminate between kinase inhibitors with varying cardiotoxicity profiles and to elucidate the mechanisms underlying these toxicities. ahajournals.org

The use of these advanced preclinical models will be essential for the comprehensive evaluation of PIM3-IN-1 (hydrochloride), both as a single agent and in combination therapies, and for identifying predictive biomarkers of response.

Exploration of PIM3-IN-1 (hydrochloride) in Non-Oncological Contexts

While the primary focus of PIM kinase research has been in oncology, emerging evidence suggests that these kinases play significant roles in a variety of non-cancerous diseases. mdpi.commdpi.comnih.gov This opens up the possibility of exploring the therapeutic potential of PIM3-IN-1 (hydrochloride) in non-oncological contexts.

PIM kinases are involved in inflammatory processes and immune responses. nih.govresearchgate.net They are known to be involved in the signaling of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ, and they play a role in the survival and differentiation of immune cells like T and B lymphocytes. nih.govresearchgate.net This has led to investigations into the role of PIM kinases in inflammatory conditions. For example, deregulation of the PIM pathway has been observed in inflammatory arthritides like rheumatoid arthritis. nih.gov There is also ongoing research into their potential application in other inflammatory diseases and conditions characterized by dysregulated cell growth, such as fibrosis. patsnap.com

Furthermore, PIM kinases have been implicated in cardiovascular diseases. mdpi.com The isoforms are expressed in cardiovascular tissues and can be upregulated in response to pathological stimuli. mdpi.com This suggests that PIM kinases could be potential therapeutic targets for cardiovascular-related conditions. mdpi.com

The exploration of PIM3-IN-1 (hydrochloride) in these non-oncological contexts is still in its early stages. Further research is needed to fully understand the role of PIM3 in these diseases and to determine the potential therapeutic utility and safety of its inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.